

2-Methyl-1,1-diphenylpropene molecular weight and formula

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Compound of Interest

Compound Name: 2-Methyl-1,1-diphenylpropene

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An In-Depth Technical Guide to **2-Methyl-1,1-diphenylpropene**: Synthesis, Properties, and Medicinal Chemistry Potential

Abstract

2-Methyl-1,1-diphenylpropene, a distinct tri-substituted alkene, presents a unique molecular scaffold characterized by a gem-diphenyl ethylene core and an isopropylidene moiety. This guide provides a comprehensive technical overview of its fundamental chemical properties, a detailed examination of its synthesis via the Wittig reaction, and an expert analysis of its potential applications as a foundational structure in drug discovery and development. By exploring the causality behind synthetic choices and the strategic importance of its structural motifs, this document serves as a resource for researchers and scientists aiming to leverage this compound in the design of novel therapeutic agents.

Core Molecular Profile

2-Methyl-1,1-diphenylpropene, also known by its IUPAC name (2-methyl-1-phenylprop-1-enyl)benzene, is a hydrocarbon with the chemical formula C₁₆H₁₆.^{[1][2][3][4][5]} Its structure features two phenyl groups attached to one carbon of a central double bond and two methyl groups on the adjacent carbon, creating a sterically hindered yet chemically versatile alkene.

Identifiers and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for **2-Methyl-1,1-diphenylpropene** is presented below. These values are crucial for predicting its behavior in various solvent systems and its potential as a drug-like scaffold.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₆	[1][3][4][5]
Molecular Weight	208.30 g/mol	[3][4][5]
Exact Mass	208.125200510 Da	[1][4]
CAS Number	781-33-9	[1][5]
IUPAC Name	(2-methyl-1-phenylprop-1-enyl)benzene	[3][5]
Synonyms	1,1-Diphenyl-2-methylpropene	[3][5]
Density	0.977 g/cm ³	[1]
Boiling Point	297.2°C at 760 mmHg	[1]
Flash Point	135.9°C	[1]
XLogP3	5.4	[1]
Rotatable Bond Count	2	[1][4]
Hydrogen Bond	Donor: 0, Acceptor: 0	[1][4]

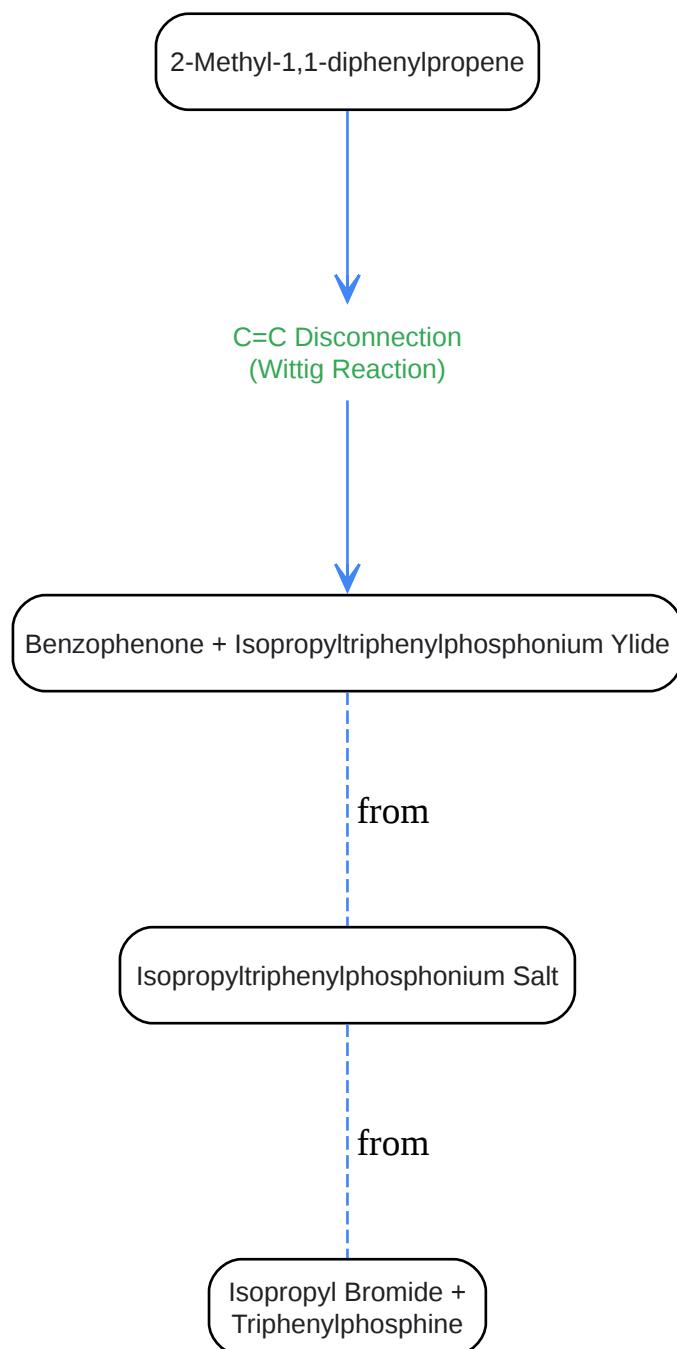
Synthesis and Mechanistic Insights

The construction of the tetrasubstituted double bond in **2-Methyl-1,1-diphenylpropene** is most effectively achieved through the Wittig reaction.[3][6] This Nobel Prize-winning method is a cornerstone of alkene synthesis, valued for its reliability and the unambiguous placement of the carbon-carbon double bond.[7][8]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the double bond reveals two logical precursor fragments: a carbonyl compound and a phosphonium ylide. For **2-Methyl-1,1-**

diphenylpropene, the most strategic disconnection points to benzophenone (a ketone) and an isopropylidene phosphorane (the ylide). This approach is favored due to the commercial availability and stability of benzophenone.

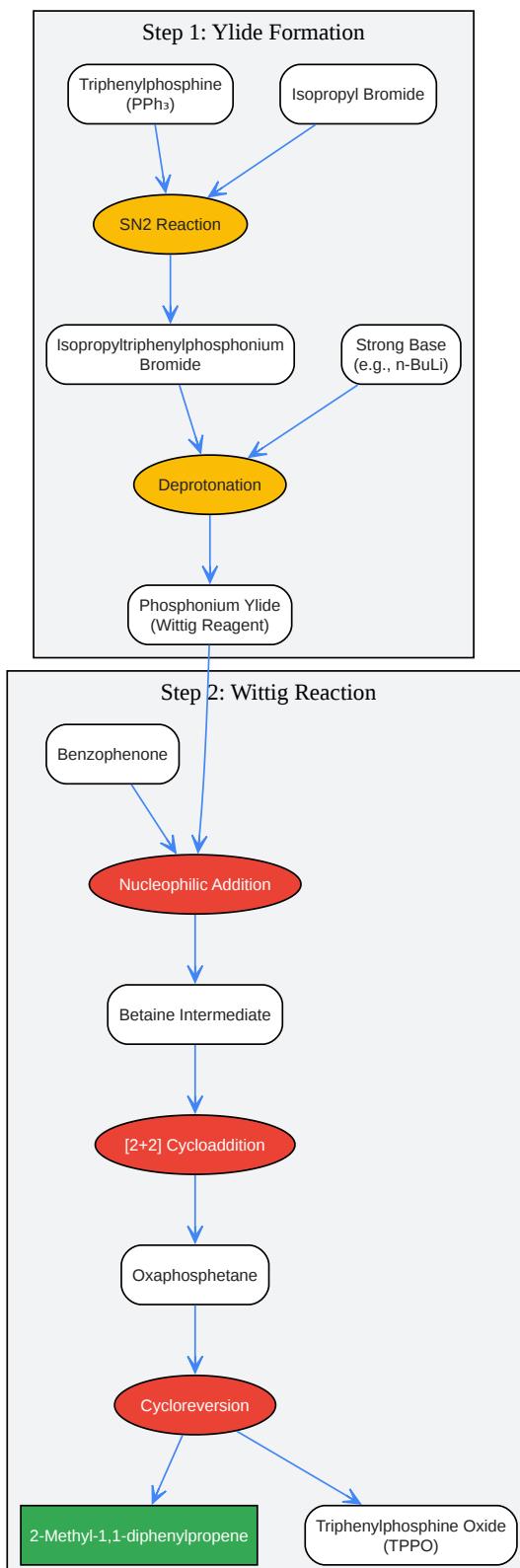


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Caption: Retrosynthetic pathway for **2-Methyl-1,1-diphenylpropene**.

Forward Synthesis Workflow

The forward synthesis involves two primary stages: the preparation of the phosphonium ylide from an alkyl halide, and the subsequent Wittig reaction with the ketone.



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Caption: The two-stage workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established Wittig reaction methodologies.^{[7][8]}

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine equimolar amounts of triphenylphosphine and isopropyl bromide in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
- Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC for the consumption of triphenylphosphine.
- Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.
- Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the phosphonium salt.

Step 2: Synthesis of **2-Methyl-1,1-diphenylpropene**

- Suspend the dried isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck flask under argon.
- Cool the suspension to -78°C using a dry ice/acetone bath.
- Add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is indicated by a characteristic color change (often to deep orange or red).
- Allow the mixture to stir at low temperature for 1 hour, then warm to 0°C for an additional hour.
- Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.

- Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl) solution.
- Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the layers.
- Extract the aqueous layer twice more with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to isolate **2-Methyl-1,1-diphenylpropene**. The byproduct, triphenylphosphine oxide, is more polar and will elute later.

Relevance and Potential in Medicinal Chemistry

While direct biological applications of **2-Methyl-1,1-diphenylpropene** are not extensively documented, its core structure contains motifs of significant interest to drug development professionals. Its value lies in its potential use as a molecular scaffold for building more complex, biologically active molecules.

The 1,1-Diphenylethylene Scaffold

The 1,1-diphenylethylene core is a key structural feature in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). For instance, the drug Tamoxifen, used in the treatment of ER-positive breast cancer, is a triarylethylene derivative.^[9] Although **2-Methyl-1,1-diphenylpropene** is a simpler analog, it provides a rigid scaffold upon which additional pharmacophoric groups could be strategically placed. The two phenyl rings can be functionalized to explore interactions with receptor pockets, making the core a valuable starting point for library synthesis.

The Role of Methyl Groups

The introduction of methyl groups onto a molecular scaffold can have profound effects on its pharmacological profile—a phenomenon sometimes referred to as the "magic methyl" effect.

[10] The gem-dimethyl substitution on the propene backbone in this molecule provides several key features:

- Steric Hindrance: The methyl groups can provide steric shielding, potentially slowing metabolic attack at nearby positions and increasing the compound's half-life.
- Conformational Restriction: The bulky isopropylidene group restricts the rotation of the phenyl rings, locking the molecule into a more defined conformation. This pre-organization can be advantageous for binding to a specific biological target, as it reduces the entropic penalty upon binding.
- Increased Lipophilicity: The addition of the methyl groups increases the molecule's lipophilicity (as indicated by its high XLogP3 value), which can enhance membrane permeability.

This compound and its derivatives can serve as valuable tools to probe the structure-activity relationships (SAR) of how methylation impacts target engagement and pharmacokinetic properties.[10]

A Scaffold for Library Development

The diphenylpropene structure is analogous to other chemical classes, such as chalcones (1,3-diphenyl-2-propen-1-one derivatives), which have been investigated for a wide range of biological activities, including as anti-inflammatory agents via COX-1/COX-2 inhibition.[10][11] By using **2-Methyl-1,1-diphenylpropene** as a foundational scaffold, medicinal chemists can envision synthetic routes to introduce pharmacophores (e.g., sulfonamides, azides) onto the phenyl rings to create novel compound libraries for screening against various therapeutic targets.[11]

Conclusion

2-Methyl-1,1-diphenylpropene is a molecule with well-defined chemical properties and a straightforward, robust synthetic pathway. While it may not be a therapeutic agent in its own right, its true value for researchers lies in its identity as a versatile chemical building block. The combination of the rigid 1,1-diphenylethylene core and the conformationally-restricting isopropylidene group makes it an attractive and unexplored scaffold for the development of new chemical entities in medicinal chemistry. The principles and protocols outlined in this guide

provide the necessary foundation for scientists to synthesize, characterize, and strategically utilize this compound in the pursuit of novel drug discovery.

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